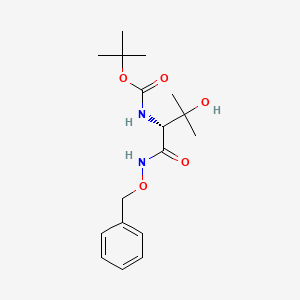

(R)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Carbamates typically function by forming a reversible bond with their target, altering the target’s function . The benzyloxy group in this compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets of target proteins .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it affects. Carbamates are often involved in pathways related to neurotransmission, enzyme inhibition, and cellular signaling .

Pharmacokinetics

Carbamates are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine . The presence of the tert-butyl and benzyloxy groups may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

As a carbamate, it may exert effects related to the modulation of its target’s function, potentially leading to changes in cellular signaling, enzyme activity, or neurotransmission .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of carbamates can be affected by pH, with extreme pH conditions potentially leading to hydrolysis . Additionally, the presence of other molecules can influence the compound’s efficacy through competitive or non-competitive interactions .

Actividad Biológica

(R)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C17H26N2O5, and it possesses a molecular weight of 338.4 g/mol. The compound features a carbamate group, which is often associated with biological activity, including enzyme inhibition and modulation of metabolic pathways.

Chemical Structure

The IUPAC name for this compound is tert-butyl N-[(2R)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic processes. The presence of the benzyloxy and carbamate moieties enhances its lipophilicity, facilitating cellular uptake and potential bioactivity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes, particularly those involved in amino acid metabolism. For instance, studies have shown that carbamate derivatives can inhibit serine proteases and other enzymes critical to metabolic pathways, suggesting that (R)-tert-butyl carbamate may possess similar properties .

Study 1: Inhibitory Effects on Enzymes

In a study examining the effects of various carbamate derivatives on enzyme activity, it was found that certain analogs demonstrated significant inhibition of serine proteases. The study highlighted the importance of structural modifications in enhancing inhibitory potency. While specific data for (R)-tert-butyl carbamate was not provided, the trends observed suggest potential for similar activity .

Study 2: Metabolic Stability

Another investigation into the metabolic stability of carbamates revealed that compounds with bulky groups like tert-butyl exhibited increased resistance to enzymatic degradation compared to simpler structures. This stability is crucial for therapeutic applications as it prolongs the compound's action in biological systems .

Pharmacological Properties

The pharmacological profile of (R)-tert-butyl carbamate suggests potential applications in drug development. Its ability to modulate enzyme activity may pave the way for therapeutic interventions in metabolic disorders. Additionally, its structural characteristics indicate a favorable pharmacokinetic profile, including enhanced absorption and distribution.

Toxicological Assessment

Preliminary toxicological evaluations are necessary to ascertain the safety profile of (R)-tert-butyl carbamate. While no specific studies have been published directly assessing its toxicity, related compounds have shown varying degrees of cytotoxicity depending on their structure and functional groups .

Aplicaciones Científicas De Investigación

Synthesis Overview

The compound can be synthesized through several methodologies, including asymmetric synthesis techniques that allow for the production of β-hydroxy γ-amino acids. These methods often involve multiple steps and the use of protecting groups to ensure selectivity during reactions .

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural components make it suitable for designing drugs targeting neurological disorders and other conditions requiring precise biochemical interactions.

Case Study: Synthesis of β-Hydroxy γ-Amino Acids

A study demonstrated the utility of (R)-tert-butyl carbamate derivatives in synthesizing β-hydroxy γ-amino acids via efficient asymmetric synthesis. The process yielded high quantities of products with significant stereochemical control, highlighting the compound's role in developing new therapeutic agents .

Organic Synthesis

In organic synthesis, (R)-tert-butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is used as a building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Example Transformation:

The compound has been utilized in reactions involving silylation and deprotection strategies to yield desired amino acids and derivatives efficiently .

Applications Summary Table

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDWRNZTWXJRST-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.